1-Bromoundecane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromoundecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23Br/c1-2-3-4-5-6-7-8-9-10-11-12/h2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPSIIAXIDAQLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2049349 | |
| Record name | 1-Bromoundecane | |
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Molecular Weight |
235.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | 1-Bromoundecane | |
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CAS No. |
693-67-4 | |
| Record name | 1-Bromoundecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=693-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Undecane, 1-bromo- | |
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| Record name | Undecane, 1-bromo- | |
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| Record name | 1-Bromoundecane | |
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| Record name | 1-bromoundecane | |
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| Record name | 1-Bromoundecane | |
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Advanced Synthetic Methodologies for 1 Bromoundecane
Optimized Laboratory-Scale Preparations
Bromination Using Hydrogen Bromide Gas in Solvent Systems (e.g., 1,4-Dioxane (B91453)/Hexane)
An alternative to aqueous HBr is the use of hydrogen bromide gas dissolved in a non-protic solvent system, such as 1,4-dioxane and hexane (B92381). chemicalbook.com This method offers milder reaction conditions, often proceeding at room temperature, and can lead to faster reaction kinetics. For instance, the bromination of 1-tridecanol (B166897) can be achieved by dissolving it in hexane and adding a 17 wt% solution of HBr in 1,4-dioxane, with the reaction completing within an hour at 20°C. This methodology has also been successfully applied to the hydrobromination of alkenes. chemicalbook.com A solution of HBr in 1,4-dioxane has been shown to be a stable and effective brominating agent, comparable or superior to hydrobromic acid or HBr in acetic acid. researchgate.net
| Substrate | Reagents | Conditions | Product | Yield |
| 1-Tridecanol | HBr/1,4-dioxane (17 wt%) in hexane | 20°C, 1 hour | 1-Bromotridecane | 98% |
| 1-Tetradecene | HBr/1,4-dioxane (17 wt%) in hexane | Room temp, 1 hour | 1-Bromotetradecane | 98% chemicalbook.com |
Table 4: Bromination using HBr Gas in a Dioxane/Hexane System.
Radical Bromination Approaches
Radical bromination offers a different pathway to synthesize 1-bromoundecane, starting from undecane (B72203) itself rather than 1-undecanol. ontosight.ai This process involves the substitution of a hydrogen atom on the alkane chain with a bromine atom, initiated by the formation of bromine radicals.
The reaction typically proceeds via a chain mechanism involving three steps: initiation, propagation, and termination. onlineorganicchemistrytutor.com Initiation is usually achieved by the homolytic cleavage of a bromine-bromine bond (Br-Br) using heat or light. msu.edu In the propagation steps, a bromine radical abstracts a hydrogen atom from the alkane to form an alkyl radical and hydrogen bromide (H-Br). The alkyl radical then reacts with a bromine molecule to form the bromoalkane and another bromine radical, continuing the chain. onlineorganicchemistrytutor.com
Bromination is known to be more selective than chlorination. onlineorganicchemistrytutor.commsu.edumasterorganicchemistry.com This selectivity is attributed to the lower reactivity of the bromine radical, which preferentially abstracts hydrogen from the most substituted carbon atom (tertiary > secondary > primary). onlineorganicchemistrytutor.commsu.edu For a straight-chain alkane like undecane, this would favor the formation of secondary bromoundecanes over this compound. However, specific conditions or reagents can influence the regioselectivity. For instance, the free-radical addition of hydrogen bromide to 1-alkenes, under anti-Markovnikov conditions, is a common method for preparing 1-bromoalkanes. atamankimya.com
Catalytic Synthesis for Enhanced Efficiency and Selectivity
Catalysis is central to modern organic synthesis, providing pathways to desired products with higher yields and fewer side reactions compared to traditional stoichiometric methods. For this compound, catalytic approaches are key to optimizing its production.
Phase-transfer catalysis (PTC) is a powerful technique for reactions involving reactants that are immiscible, such as an aqueous ionic salt and an organic substrate like 1-undecanol. wikipedia.org A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the transfer of an anionic reactant (e.g., bromide ion) from the aqueous phase into the organic phase, where it can react with the organic substrate. wikipedia.orgchemicalbook.com This process accelerates the reaction rate and eliminates the need for expensive or hazardous anhydrous solvents. wikipedia.org
The catalyst functions like a detergent, solubilizing the ionic reactant in the organic medium. wikipedia.org Quaternary ammonium salts such as tetrabutylammonium (B224687) bromide (TBAB) and tricaprylylmethylammonium chloride are commonly employed as phase-transfer catalysts. chemicalbook.comgoogle.com The efficiency of the synthesis can be highly dependent on the choice of the catalyst. For instance, in the synthesis of a related long-chain alkyl ether (2-hydroxy-4-n-octaoxybenzophenone) from 1-bromododecane (B92323), the selection of the phase-transfer agent significantly impacts the product yield.
Research has demonstrated that in a biphasic system (potassium hydroxide (B78521) solution and organic reactants), the addition of various phase-transfer agents can dramatically improve reaction outcomes. The yield and purity of the product are influenced by the structure of the catalyst, with some catalysts proving more effective than others under specific conditions. tsijournals.com For example, the use of dimethyl cetyl ammonium chloride as a phase transfer agent in the reaction of 2,4-dihydroxybenzophenone (B1670367) with 1-bromododecane resulted in a product yield of 93.2% and a purity of 88.5%. tsijournals.com
| Phase-Transfer Catalyst/Agent | Effect on Yield/Purity | Reference |
|---|---|---|
| Dimethyl cetyl ammonium chloride | Yield: 93.2%, Purity: 88.5% | tsijournals.com |
| N,N-dimethyl formamide | Considered one of the best catalysts in the study | tsijournals.com |
| Ammonium dodecyl benzene (B151609) sulfonate | Yields were very low | tsijournals.com |
| Polyethylene glycols (PEGs) | Almost no change in yield with increasing molecular weight; poor product quality | tsijournals.com |
This interactive table summarizes the effectiveness of various phase-transfer catalysts in a synthesis involving a long-chain alkyl bromide, based on research findings. tsijournals.com
Transition metal catalysis offers a versatile and powerful tool for forming carbon-halogen bonds. acs.org Catalysts based on metals such as iron, cobalt, and palladium have been developed for the synthesis of alkyl halides from various precursors, often under mild conditions. lookchem.comacs.orgbeilstein-journals.org These methods are prized for their high functional group tolerance and selectivity.
One notable method is the halo-de-carboxylation of carboxylic acids. For example, a process utilizing an iron(II) bromide catalyst has been developed for the preparation of organic bromides from their corresponding carboxylic acids. lookchem.com Another innovative approach involves a cobalt-catalyzed decarboxylative methylation of aliphatic redox-active esters, which provides a pathway for transforming a carboxyl group into a methyl group, showcasing the utility of transition metals in modifying aliphatic chains. lookchem.com
Palladium complexes, particularly pincer-type catalysts, have also been employed in reactions involving long-chain alkyl bromides like 1-bromododecane. acs.org These catalysts are active in C-C bond-forming reactions, demonstrating the ability of transition metal complexes to activate the C-Br bond in substrates like this compound for further synthetic transformations. acs.org The general mechanism for many of these cross-coupling reactions involves three key steps: oxidative addition of the alkyl halide to the metal center, transmetalation with a nucleophilic partner, and reductive elimination to form the final product. acs.org
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unirioja.esunimi.it This includes minimizing waste, using renewable feedstocks, employing safer solvents, and designing energy-efficient processes.
A key goal of green chemistry is to reduce or eliminate the use of volatile organic solvents, which can be hazardous and environmentally damaging. unirioja.es This has led to the development of solvent-free (neat) reactions and reactions conducted in aqueous media.
Solvent-free synthesis has proven effective for reactions involving long-chain alkyl halides. For instance, the quaternization reaction between this compound and 1-vinyl-1H-imidazole to produce an ionic liquid monomer can be carried out efficiently under solvent-free conditions at 80 °C. rsc.org Similarly, the N-alkylation of imidazole (B134444) with compounds like 1-bromododecane has been successfully performed using basic activated carbon-supported catalysts under microwave-assisted, solvent-free conditions. unirioja.es In some syntheses, it has been found that solvent-free conditions provide the best results, potentially because solvation effects from organic solvents can hinder the catalyst's effectiveness. rhhz.net
The development of environmentally benign catalysts is a cornerstone of green chemistry. This involves creating catalysts that are recyclable, derived from renewable sources, and capable of operating under mild, energy-efficient conditions. rsc.org
Ionic Liquids (ILs): Brønsted acidic ionic liquids have emerged as effective and recyclable catalysts. rsc.org Unlike traditional mineral acid catalysts such as sulfuric acid, which are highly corrosive and difficult to recover, ILs are non-volatile, thermally stable, and can often be easily separated from the reaction mixture for reuse. rsc.org Their properties can be fine-tuned by modifying the cation-anion pair, making them "designer solvents" or catalysts for specific applications. rsc.org
Solid-Supported Catalysts: Supporting catalysts on solid materials like activated carbon is another green strategy. unirioja.es Basic catalysts supported on activated carbon have been used for the synthesis of N-alkyl imidazole derivatives from long-chain alkyl halides. These reactions can be enhanced using microwave irradiation, an alternative energy source that allows for efficient heating and often leads to higher yields and selectivity in shorter reaction times. unirioja.es
Biomass-Derived Catalysts: Research into catalysts derived from renewable biomass is gaining traction. Polyoxometalates (POMs), for example, are a class of catalysts with tunable acidity and redox properties that have been widely applied in green catalytic reactions, including biomass conversion. rsc.org The development of catalysts from such renewable sources represents a significant step towards a more sustainable chemical industry. rsc.org
Mechanistic Investigations of 1 Bromoundecane Reactivity
Nucleophilic Substitution Reactions (SN2, SN1)
As a primary alkyl halide, 1-bromoundecane is prone to nucleophilic substitution, a fundamental reaction class in organic chemistry. solubilityofthings.com These reactions involve the replacement of the bromine atom by a nucleophile. The mechanism of this substitution can proceed through two main pathways: SN2 (bimolecular nucleophilic substitution) and SN1 (unimolecular nucleophilic substitution).
For primary alkyl halides like this compound, the SN2 mechanism is generally favored. ulethbridge.casavemyexams.com This is due to the relatively unhindered nature of the carbon atom bonded to the bromine, which allows for the backside attack of a nucleophile. ulethbridge.cachemicalnote.com The SN1 pathway, which involves the formation of a carbocation intermediate, is less common for primary substrates because primary carbocations are inherently unstable. chemguide.co.uksavemyexams.commasterorganicchemistry.com
The kinetics of nucleophilic substitution reactions provide critical insights into the underlying mechanism. In an SN2 reaction, the rate is dependent on the concentrations of both the alkyl halide and the nucleophile, leading to second-order kinetics. chemicalnote.comlibretexts.org This is because the reaction occurs in a single, concerted step where the nucleophile attacks as the leaving group departs. chemicalnote.comlibretexts.org For this compound undergoing an SN2 reaction, the rate law would be expressed as: Rate = k[C₁₁H₂₃Br][Nucleophile].
Conversely, the SN1 mechanism is a two-step process. chemicalnote.comsavemyexams.com The first and rate-determining step is the slow ionization of the alkyl halide to form a carbocation and a bromide ion. chemguide.co.uksavemyexams.com The second step is the rapid attack of the nucleophile on the carbocation. chemguide.co.uk Consequently, the rate of an SN1 reaction is dependent only on the concentration of the alkyl halide, exhibiting first-order kinetics: Rate = k[C₁₁H₂₃Br]. masterorganicchemistry.com While less likely for this compound, conditions that favor carbocation stability, such as the use of highly polar, protic solvents, could potentially promote an SN1 pathway.
Thermodynamic considerations for these reactions involve the change in enthalpy and entropy. The SN2 transition state is a highly ordered arrangement where the nucleophile and leaving group are partially bonded to the carbon atom, resulting in a decrease in entropy. youtube.com
The choice of solvent plays a pivotal role in directing the mechanism of nucleophilic substitution reactions. csbsju.edulibretexts.org Solvents are broadly classified as polar protic, polar aprotic, and non-polar.
Polar protic solvents , such as water and alcohols, are capable of hydrogen bonding. csbsju.edulibretexts.org They are particularly effective at stabilizing both cations and anions. csbsju.edulibretexts.org This ability to solvate and stabilize the carbocation intermediate and the leaving group anion makes them favorable for SN1 reactions. csbsju.edulibretexts.org However, they can also solvate the nucleophile, potentially reducing its reactivity and thus slowing down SN2 reactions. csbsju.edulibretexts.org
Polar aprotic solvents , like dimethyl sulfoxide (B87167) (DMSO) and acetone, possess significant dipole moments but lack acidic protons for hydrogen bonding. kau.edu.sa These solvents are adept at dissolving ionic nucleophiles while not strongly solvating the anion, thereby enhancing the nucleophile's reactivity. This makes them ideal for promoting SN2 reactions. libretexts.org
Non-polar solvents , such as hexane (B92381), are generally poor solvents for the ionic or polar reactants typically involved in nucleophilic substitution and are less commonly used. solubilityofthings.com this compound itself is soluble in non-polar solvents due to its long alkyl chain. solubilityofthings.com
The interplay between these solvent effects can determine whether a substitution reaction on a substrate like this compound proceeds via an SN1 or SN2 pathway. For instance, using a strong nucleophile in a polar aprotic solvent would strongly favor an SN2 mechanism. libretexts.org
Stereochemistry becomes a key consideration when the carbon atom undergoing substitution is a chiral center. In an SN2 reaction, the nucleophile attacks from the side opposite to the leaving group, resulting in an inversion of configuration at the chiral center. ulethbridge.ca This is a hallmark of the SN2 mechanism.
In contrast, the SN1 mechanism proceeds through a planar carbocation intermediate. chemicalnote.com The nucleophile can then attack this flat intermediate from either face with equal probability, leading to a racemic mixture of products (both retention and inversion of configuration). youtube.comlibretexts.org
While this compound itself is not chiral, studies involving chiral derivatives or reactions that create a chiral center can elucidate the stereochemical course. For reactions of this compound that proceed via an SN2 pathway, any induced chirality would be expected to show inversion. If conditions were to force an SN1 mechanism, racemization would be the anticipated outcome.
Elimination Reactions (E1, E2)
In addition to substitution, this compound can undergo elimination reactions to form alkenes, primarily 1-undecene. vulcanchem.com This typically occurs in the presence of a base, which removes a proton from a carbon atom adjacent to the one bearing the bromine. chemguide.co.uk
A notable method for the dehydrohalogenation of alkyl bromides like this compound is through palladium-catalyzed reactions. nih.govnih.gov This approach allows for the formation of terminal olefins under mild conditions, often at room temperature, and with high yields. nih.govorganic-chemistry.org The process generally involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.govnih.gov This method is highly effective for primary alkyl bromides and shows good functional group tolerance. nih.govorganic-chemistry.org Studies have shown that for these reactions, isomerization to internal olefins is minimal. nih.gov
The mechanism of palladium-catalyzed dehydrohalogenation is believed to proceed through a catalytic cycle involving several key steps. nih.govorganic-chemistry.org A proposed pathway begins with the oxidative addition of the alkyl bromide to a Pd(0) complex, which proceeds via an SN2-type process to form a palladium(II) alkyl bromide intermediate. nih.govmit.edu
Following oxidative addition, a phosphine ligand may dissociate, leading to a 14-electron palladium adduct. nih.gov This species then undergoes β-hydride elimination, where a hydrogen atom from the carbon adjacent to the palladium-bound carbon is transferred to the metal, forming a palladium-olefin-hydride intermediate. nih.gov Finally, in the presence of a base, this intermediate eliminates the product olefin and hydrobromic acid (which is neutralized by the base), regenerating the active Pd(0) catalyst. nih.gov
Interestingly, mechanistic studies have indicated that L₂PdHBr (where L is a phosphine ligand), often suggested as an intermediate in such catalytic cycles, may not be part of the primary active cycle for this transformation. nih.govmit.edu The rate-determining step in this process can vary depending on the specific structure of the alkyl bromide. nih.gov For less hindered primary alkyl bromides, β-hydride elimination can be partially rate-determining, whereas for more hindered substrates, the initial oxidative addition may be the slower step. mit.edu
Formation of Organometallic Reagents
Grignard Reagent Formation with Magnesium
This compound is a key precursor for the synthesis of its corresponding Grignard reagent, undecylmagnesium bromide. This organometallic compound is formed by the reaction of this compound with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (B95107) (THF) or diethyl ether. fishersci.fifishersci.fiunacademy.com The resulting Grignard reagent is a powerful nucleophile and a strong base, making it a versatile tool in organic synthesis for forming new carbon-carbon bonds. leah4sci.comtcichemicals.com
The general reaction is as follows: CH₃(CH₂)₁₀Br + Mg → CH₃(CH₂)₁₀MgBr
This reaction is fundamental in syntheses where the undecyl group needs to be introduced, for instance, in the preparation of long-chain alcohols, carboxylic acids, and other complex molecules. unacademy.comnih.govwikipedia.org
The successful formation of undecylmagnesium bromide with a high yield depends critically on the reaction conditions. Key parameters for optimization include the purity of reagents, the choice of solvent, and the initiation of the reaction.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous ether (e.g., THF, diethyl ether) | Grignard reagents are highly reactive with protic solvents like water or alcohols, which would quench the reagent. Ethers also solvate and stabilize the magnesium center. leah4sci.comalfa-chemistry.com |
| Magnesium | Pure magnesium turnings | A clean, oxide-free surface is essential for the reaction to initiate and proceed efficiently. alfa-chemistry.com |
| Initiation | Small amounts of iodine or 1,2-dibromoethane | These activators help to clean the magnesium surface and facilitate the initial electron transfer. alfredstate.edualfa-chemistry.com |
| Temperature | Gentle heating for initiation; controlled temperature during reaction | The reaction is exothermic. While initial heating may be required, the temperature must be controlled to prevent side reactions. Low temperatures can improve selectivity in subsequent reactions. alfa-chemistry.comcmu.edu |
| Atmosphere | Inert atmosphere (e.g., nitrogen, argon) | Prevents the Grignard reagent from reacting with atmospheric oxygen and moisture. springernature.com |
This table provides a summary of generally accepted optimal conditions for Grignard reagent synthesis.
One of the most common challenges is the initiation of the reaction, which is often overcome by activating the magnesium surface. alfredstate.edu Once initiated, the reaction is typically exothermic and may require cooling to maintain a steady rate.
The mechanism of Grignard reagent formation is complex and is understood to occur on the surface of the magnesium metal. alfredstate.edu It is not a simple concerted insertion of magnesium into the carbon-bromine bond. Instead, evidence points towards a mechanism involving single electron transfer (SET) from the magnesium to the alkyl halide. alfa-chemistry.comuni.lu
This SET process generates an undecyl radical (CH₃(CH₂)₁₀•) and a bromide anion, which are associated with the magnesium surface. unacademy.comadda247.com
Proposed Mechanistic Steps:
Single Electron Transfer (SET): A single electron is transferred from the magnesium surface to the this compound molecule. Mg + Br-(CH₂)₁₀CH₃ → [Br-(CH₂)₁₀CH₃]⁻• + Mg⁺•
Radical Anion Dissociation: The resulting radical anion is unstable and rapidly fragments into an undecyl radical and a bromide ion. [Br-(CH₂)₁₀CH₃]⁻• → Br⁻ + •(CH₂)₁₀CH₃
Recombination on Surface: The undecyl radical and the magnesium-bromide species on the metal surface combine to form the final Grignard reagent, undecylmagnesium bromide. •(CH₂)₁₀CH₃ + Mg⁺• + Br⁻ → CH₃(CH₂)₁₀MgBr
The presence of radical intermediates can lead to side products through dimerization (forming docosane) or disproportionation. alfredstate.edu Studies using bromine kinetic isotope effects on the formation of Grignard reagents from 1-bromodecane (B1670165) (a homolog) support a mechanism involving the carbon-bromine bond cleavage as a key step, with distinct characteristics for alkyl versus aryl bromides.
Lithium Alkyl Formation
Similar to the formation of Grignard reagents, this compound can be used to prepare undecyllithium, a highly reactive organolithium reagent. The reaction involves treating this compound with lithium metal, typically in a non-polar solvent like hexane.
2 Li + CH₃(CH₂)₁₀Br → CH₃(CH₂)₁₀Li + LiBr
This reaction proceeds via a radical pathway, analogous to the Grignard formation. Undecyllithium is an even stronger base and nucleophile than its Grignard counterpart. Its formation and use require strictly anhydrous and inert conditions. One study noted that the formation of an organolithium compound from 1-bromododecane (B92323) could lead to side reactions, such as the deprotonation of the solvent.
Radical Reactions Involving this compound
The carbon-bromine bond in this compound is susceptible to homolytic cleavage, making it a suitable substrate for various radical-mediated transformations. The undecyl radical generated from this compound can participate in a range of reactions, including additions and polymerizations.
Atom Transfer Radical Polymerization (ATRP): this compound can act as an initiator in ATRP. tcichemicals.comspringernature.com In this controlled polymerization technique, a transition metal complex (e.g., a copper-ligand complex) reversibly activates and deactivates the dormant polymer chain by transferring a halogen atom. This allows for the synthesis of polymers with well-defined molecular weights and architectures. For instance, 1-bromododecane has been used to quaternize polymer brushes, which were initially formed via surface-initiated ATRP, demonstrating the utility of long-chain alkyl bromides in modifying polymer properties. leitir.is
Radical Carbonylation: this compound and its homologs can undergo radical carbonylation. In a typical process, the alkyl radical is generated in the presence of a radical initiator (like AIBN or V-65) and a mediator (like tributyltin hydride). beilstein-journals.org This radical then reacts with carbon monoxide under pressure, followed by trapping, to yield aldehydes or ketones. A study demonstrated the successful radical formylation of 1-bromododecane in a microflow system, achieving a good yield of the corresponding aldehyde. beilstein-journals.org
Hydrodehalogenation: The bromine atom can be replaced by a hydrogen atom in a hydrodehalogenation reaction. These reactions often involve radical intermediates. For example, the reaction of 1-bromododecane with active iron, generated from an iron(II) chloride-lithium system, proceeds to form dodecane. Mechanistic experiments, including those with deuterium (B1214612) labeling, suggest the involvement of alkyl radical intermediates in the reduction process.
Photoinduced Radical Generation
The generation of radicals from this compound can be initiated through photoinduced processes. In these reactions, light provides the energy to cleave the carbon-bromine bond, leading to the formation of an undecyl radical and a bromine radical. This process is a key step in various subsequent reactions.
One area where photoinduced radical generation from alkyl bromides like this compound is relevant is in photoredox catalysis. While specific studies focusing solely on this compound are not extensively detailed in the provided results, the principles of photoredox-mediated radical generation are well-established. For instance, photocatalysts, upon excitation by visible light, can facilitate the generation of radicals from suitable precursors. researchgate.net In the context of Minisci-type alkylations, a photocatalyst can initiate the formation of a radical that then adds to a heteroaromatic compound. researchgate.net
Another relevant process is the use of radical initiators that are themselves activated by light. For example, 2,2'-azobis(4-methoxy-2,4-dimethylvaleronitrile) (B96263) (V-70) is a radical initiator that can be used in the reduction of alkyl bromides. thieme-connect.de While this example uses thermal initiation, similar azo compounds are known to be photo-labile. The photoinitiated polymerization of monomers like N-vinylcarbazole can be quenched by compounds that have low triplet energy, indicating an interaction with the excited state of the photoinitiator. acs.org
Electron Transfer Mechanisms
Electron transfer is a fundamental process in many chemical reactions involving this compound. This can occur through a single-electron transfer (SET) mechanism, where an electron is transferred from a nucleophile to the substrate, forming a radical anion which then cleaves to produce a radical and an anion. uou.ac.in
Evidence for SET mechanisms has been found in the reactions of primary alkyl halides with reagents like lithium aluminum hydride. acs.org Studies on the reaction of 1-halooctanes with lithium aluminum deuteride (B1239839) have been conducted to distinguish between SET and SN2 pathways. acs.org The degree of deuterium incorporation and the formation of cyclized products from radical probe experiments can provide insight into the operative mechanism. acs.org
In the context of electrochemistry, metal complexes such as nickel(I) salen have been shown to facilitate the electron transfer reaction during the dehalogenation of alkyl halides. researchgate.net The catalytic reduction of 1-bromodecane and 1-iododecane (B1670042) by electrogenerated, structurally modified nickel(I) salen complexes proceeds via an electron transfer mechanism. researchgate.net
The interaction of this compound with gold nanoparticles can also involve electron transfer processes. The synthesis of gold nanoparticles often involves the reduction of a gold salt, and the subsequent functionalization with molecules like this compound can be influenced by electron transfer at the nanoparticle surface. rsc.org The formation of supramolecular hybrid nanostructures based on pillar cam.ac.ukarene modified gold nanoparticles involves complexation that can be influenced by electron donor-acceptor interactions. rsc.org
The oxidation of organic substrates by polyoxometalates can also proceed through an electron transfer mechanism. psu.edu The rate of these reactions can be influenced by the degree of electronic coupling in the transition state, which determines whether the reaction proceeds via an outer-sphere electron transfer, an inner-sphere mechanism, or a polar pathway. psu.edu
Computational Chemistry and Theoretical Modeling of Reactivity
Density Functional Theory (DFT) has been employed to investigate the reactivity of this compound and related haloalkanes. DFT calculations can provide insights into reaction mechanisms, transition state geometries, and activation energies. For instance, in the context of cross-coupling reactions, DFT has been used to study the mechanism and enantioselectivity of iron-catalyzed reactions involving organomagnesium reagents and alkyl halides like 1-bromodecane. acs.org These studies can elucidate the role of the catalyst and the factors controlling the stereochemical outcome.
DFT calculations have also been applied to understand the surface reactions of bromoalkanes on silicon surfaces. bac-lac.gc.ca These studies have shown that the energy barrier for dissociative attachment increases with the length of the alkyl chain. This trend is attributed to the energy required to lift the alkyl chain from a physisorbed state to a more vertical transition state geometry. bac-lac.gc.ca The calculations help in interpreting experimental observations from techniques like Scanning Tunneling Microscopy (STM). bac-lac.gc.ca
In the study of novel compounds synthesized from this compound, such as 5-(4-methoxyphenyl)-2-(undecylthio)-1,3,4-oxadiazole, DFT calculations at the B3LYP/6-31G(d,p) level have been used to validate experimental results and analyze electronic properties. researchgate.net Similarly, DFT has been used to study the structure and properties of 1-(1,3-benzothiazol-2-yl)-3-(2-hydroxyethyl)imidazolidin-2-one, where the calculated structure is compared with the one determined by X-ray crystallography. researchgate.net
Furthermore, DFT is a valuable tool for investigating the reactivity of alkynes in bio-orthogonal click reactions, providing insights into the strain and electronic character of the triple bond. rsc.org While not directly involving this compound, these studies demonstrate the power of DFT in understanding chemical reactivity. The choice of functional and basis set, such as B3LYP with empirical dispersion corrections (D3BJ), is crucial for obtaining accurate results, especially for systems involving noncovalent interactions. acs.org
MD simulations have been used to study the formation of corrals and surface halogenation when long-chain haloalkanes, including 1-bromododecane (a close analog of this compound), are adsorbed on a Si(111)-7x7 surface. aip.org These simulations help in understanding the self-assembly and reaction dynamics at the molecular level. Similarly, MD simulations have been employed to study the dynamics of bromoalkane chains, such as 1-bromodecane and 1-bromohexadecane, within the channels of urea (B33335) inclusion compounds. tandfonline.comresearchgate.net These studies provide information on the motion and interactions of the guest molecules within the confined space of the host matrix. tandfonline.com
The development of software like ReaDDy (Reaction Diffusion Dynamics) allows for particle-based simulations of reaction-diffusion processes in crowded cellular environments, bridging the gap between detailed molecular dynamics and large-scale reaction kinetics. plos.org Such tools can be applied to model the behavior of this compound in complex biological or chemical systems.
Furthermore, MD simulations, in combination with machine learning techniques like convolutional neural networks, are being used to predict reaction rates in the liquid phase. rsc.org This approach, termed SolventNet, uses atomistic configurations from MD simulations to predict how the solvent environment affects acid-catalyzed reaction rates. rsc.org The automated topology builder (ATB) and repository provides force fields for molecules like 1-bromododecane, which are essential for conducting accurate MD simulations. uq.edu.au The ChemTraYzer software package utilizes reactive molecular dynamics (rMD) simulations to discover reaction pathways and networks, which can then be refined using quantum mechanical calculations. rwth-aachen.de
Frontier Molecular Orbital Theory (FMOT) is a model used to predict and explain chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. taylorandfrancis.comwikipedia.org The HOMO is typically associated with nucleophilic character (electron-donating), while the LUMO is associated with electrophilic character (electron-accepting). libretexts.org
In the context of this compound, FMOT can be used to understand its reactivity in various reactions. For example, in a nucleophilic substitution reaction, the HOMO of the nucleophile would interact with the LUMO of this compound. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's reactivity; a smaller gap generally implies higher reactivity. taylorandfrancis.com
DFT calculations are often used to determine the energies and shapes of the frontier orbitals. For instance, in the study of 5-(4-methoxyphenyl)-2-(undecylthio)-1,3,4-oxadiazole, synthesized from this compound, Frontier Molecular Orbital (FMO) analysis was performed to understand the molecule's reactivity and electronic transitions. researchgate.net The HOMO and LUMO energy levels and their distribution on the molecule provide insights into the sites most susceptible to electrophilic or nucleophilic attack.
FMOT is also applied to understand pericyclic reactions, sigmatropic reactions, and cycloadditions. wikipedia.orgimperial.ac.uk The theory explains the stereoselectivity of reactions like the Diels-Alder reaction by considering the allowed interactions between the HOMO of the diene and the LUMO of the dienophile. wikipedia.org While these are not direct reactions of this compound itself, the principles of FMOT are broadly applicable to understanding organic reactions. The interaction between the occupied orbitals of one molecule and the unoccupied orbitals of another leads to attraction and bond formation. wikipedia.org
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to correlate the chemical structure of compounds with their biological activity or chemical reactivity. nih.gov These models are used to predict the properties of untested chemicals based on the properties of known compounds. nih.gov
This compound has been included in the development of QSAR models for predicting skin sensitization potential. oup.com In a study using data from the murine Local Lymph Node Assay (LLNA), this compound was part of a training set of compounds used to build categorical QSAR models. oup.com These models use 4D-fingerprint descriptors derived from the 4D-molecular similarity paradigm to classify compounds into different sensitization potency classes. oup.com The underlying principle of such QSARs is that the biological activity is related to the physicochemical properties of the molecule, which in turn are determined by its structure. oup.com
QSAR methods can be broadly categorized into 2D-QSAR and 3D-QSAR. 2D-QSAR models use descriptors that can be calculated from the 2D representation of the molecule, such as molecular weight, logP (a measure of hydrophobicity), and topological indices. nih.gov 3D-QSAR methods, on the other hand, consider the 3D structure of the molecule and its interaction with a biological target. nih.gov
The development of reliable QSAR models requires a diverse set of compounds with well-characterized activity data. europa.eu The predictive power of a QSAR model is assessed through statistical validation techniques. nih.gov While specific QSAR models predicting the general chemical reactivity of this compound were not found in the provided search results, its inclusion in toxicological QSAR studies highlights its role as a reference compound in this field. oup.comljmu.ac.uk
Applications of 1 Bromoundecane in Advanced Organic Synthesis
Synthesis of Long-Chain Aliphatic Compounds
The undecyl chain of 1-bromoundecane makes it an ideal starting material for the synthesis of a variety of long-chain aliphatic compounds. These compounds are of interest in materials science, pharmacology, and as components of larger, more complex molecular architectures.
This compound is an effective alkylating agent in the synthesis of ethers and esters containing a long aliphatic tail.
Williamson Ether Synthesis: In the presence of a strong base, an alcohol can be deprotonated to form an alkoxide ion, which then acts as a nucleophile. This alkoxide can attack the electrophilic carbon of this compound, displacing the bromide and forming an ether. This reaction, known as the Williamson ether synthesis, is a classic and reliable method for preparing unsymmetrical ethers. masterorganicchemistry.comwikipedia.org Due to the primary nature of the alkyl halide, the S\textsubscript{N}2 pathway is highly favored over elimination. jk-sci.com
Reaction Scheme: R-OH + Base → R-O⁻ R-O⁻ + CH₃(CH₂)₁₀Br → R-O-(CH₂)₁₀CH₃ + Br⁻
Esterification via Carboxylate Alkylation: Similarly, this compound can be used to alkylate carboxylate anions to form esters. A carboxylic acid is first deprotonated with a base to generate the carboxylate, which then acts as a nucleophile to displace the bromide from this compound. libretexts.org This method is particularly useful for synthesizing esters when the corresponding alcohol for Fischer esterification is sensitive to acidic conditions. masterorganicchemistry.commasterorganicchemistry.comjackwestin.com
Reaction Scheme: R-COOH + Base → R-COO⁻ R-COO⁻ + CH₃(CH₂)₁₀Br → R-COO-(CH₂)₁₀CH₃ + Br⁻
Table 1: Examples of Alkylation Reactions with this compound
| Nucleophile (Reactant) | Product Type | General Product Structure |
|---|---|---|
| Alkoxide (R-O⁻) | Ether | R-O-C₁₁H₂₃ |
| Carboxylate (R-COO⁻) | Ester | R-COO-C₁₁H₂₃ |
Cross-coupling reactions are powerful tools for constructing carbon-carbon bonds, and this compound can serve as a coupling partner in several such transformations.
The Kumada-Tamao-Corriu (KTC) coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. chem-station.comwikipedia.orgrsc.org this compound can be readily converted into its corresponding Grignard reagent, undecylmagnesium bromide (CH₃(CH₂)₁₀MgBr), by reacting it with magnesium metal in an ether solvent. This organometallic species can then be coupled with various aryl, vinyl, or other alkyl halides to form new carbon-carbon bonds. nih.govnih.gov
Alternatively, while less common for primary alkyl bromides due to competing β-hydride elimination, this compound itself can act as the electrophilic coupling partner with other Grignard reagents.
Reaction Scheme (as Grignard reagent precursor): CH₃(CH₂)₁₀Br + Mg → CH₃(CH₂)₁₀MgBr CH₃(CH₂)₁₀MgBr + R-X --(Ni or Pd catalyst)--> CH₃(CH₂)₁₀-R + MgXBr
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound can be utilized in several of these methodologies.
Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a palladium complex. nobelprize.orguni-muenchen.de Similar to the KTC coupling, this compound can be converted to its organozinc analogue, which can then be coupled with various organic halides. The use of organozinc reagents often offers greater functional group tolerance compared to Grignard reagents. nih.govresearchgate.net
Suzuki Coupling: The Suzuki coupling typically pairs an organoboron compound with an organic halide under palladium catalysis. nobelprize.orguwindsor.ca While less reactive than their aryl or vinyl counterparts, alkylboron reagents derived from this compound can participate in these reactions, enabling the formation of long-chain alkyl-substituted aromatic or vinylic compounds. nih.govscribd.comnih.gov
Table 2: Overview of Cross-Coupling Reactions Involving this compound Derivatives
| Coupling Reaction | Organometallic Reagent from this compound | Coupling Partner | Catalyst |
|---|---|---|---|
| Kumada-Tamao-Corriu | Undecylmagnesium bromide | Aryl/Vinyl/Alkyl Halide | Ni or Pd |
| Negishi | Undecylzinc halide | Aryl/Vinyl/Alkyl Halide | Pd |
| Suzuki | Undecylborane/boronate | Aryl/Vinyl Halide | Pd |
This compound can be a precursor to long-chain alkenes and alkynes, which are valuable intermediates in organic synthesis.
Synthesis of Alkenes: The most direct route to forming an alkene from this compound is through an elimination reaction. libretexts.orgucsb.eduorganic-chemistry.org Treatment with a strong, non-nucleophilic base can induce a β-hydride elimination (E2 mechanism) to yield 1-undecene. The choice of a bulky base is crucial to favor elimination over substitution.
Reaction Scheme: CH₃(CH₂)₈CH₂CH₂Br + Bulky Base → CH₃(CH₂)₈CH=CH₂ + H-Base⁺ + Br⁻
Synthesis of Alkynes: The synthesis of terminal alkynes from alkyl halides like this compound is a multi-step process. A common strategy involves first converting the alkyl halide to a dihalide, followed by a double dehydrohalogenation. masterorganicchemistry.com For instance, this compound could be used to alkylate an acetylene (B1199291) equivalent, or it could be transformed into a longer chain dihalide which then undergoes elimination to form the alkyne. researchgate.netnih.govresearchgate.netorganic-chemistry.orgyoutube.com
Carbon-Carbon Bond Formation via Cross-Coupling Reactions
Precursor for Surfactants and Amphiphilic Molecules
The distinct hydrophobic undecyl chain and the reactive bromide head group make this compound an excellent starting material for the synthesis of surfactants and other amphiphilic molecules.
Amphiphilic molecules possess both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties. elsevierpure.comcmu.edunih.govtib.euresearchgate.net In the case of surfactants derived from this compound, the long C₁₁ alkyl chain constitutes the hydrophobic tail, while the head group is modified to be hydrophilic.
A prominent example is the synthesis of quaternary ammonium (B1175870) salts, which are a major class of cationic surfactants. This compound can react with a tertiary amine, such as trimethylamine, in a nucleophilic substitution reaction to form a quaternary ammonium salt. The resulting molecule, undecyltrimethylammonium bromide, possesses a positively charged, hydrophilic head group and a long, hydrophobic tail.
Reaction Scheme: CH₃(CH₂)₁₀Br + N(CH₃)₃ → CH₃(CH₂)₁₀N⁺(CH₃)₃Br⁻
These cationic surfactants have applications as detergents, fabric softeners, and antimicrobial agents. The length of the alkyl chain, in this case, undecyl, is a critical factor in determining the surfactant properties such as its critical micelle concentration (CMC) and its effectiveness at reducing surface tension.
Synthesis of Gemini (B1671429) Surfactants and Their Derivatives
Gemini surfactants, characterized by having two hydrophobic tails and two hydrophilic head groups linked by a spacer, exhibit superior surface activity and self-assembly properties compared to their single-chain counterparts. This compound serves as a key building block for introducing the undecyl hydrophobic chains into the surfactant structure.
The synthesis of gemini surfactants using this compound typically involves the quaternization of a diamine or a tertiary amine containing a spacer group. In a common synthetic route, a diamine is reacted with two equivalents of this compound. This nucleophilic substitution reaction, often carried out in a polar solvent like ethanol (B145695) or acetone, results in the formation of a dicationic gemini surfactant with bromide counter-ions. The reaction conditions can be tailored to control the yield and purity of the final product.
| Reactant 1 | Reactant 2 | Spacer Group | Solvent | Reaction Temperature |
| N,N,N',N'-tetramethyl-1,6-hexanediamine | This compound | Hexamethylene | Ethanol | Reflux |
| 1,4-diazabicyclo[2.2.2]octane (DABCO) | This compound | Bicyclic | Acetonitrile | 60-80°C |
| N,N'-dimethyl-1,2-ethanediamine | This compound | Ethylene | Dimethylformamide (DMF) | Room Temperature to 60°C |
The resulting gemini surfactants with undecyl chains exhibit low critical micelle concentrations (CMC), indicating high efficiency in reducing surface tension. These properties make them valuable in various applications, including as emulsifiers, foaming agents, and in drug delivery systems.
Preparation of Cellulose (B213188) Ethers
Cellulose ethers are a class of polymers derived from cellulose, a naturally occurring polysaccharide. The modification of cellulose with hydrophobic alkyl chains can impart amphiphilic properties to the polymer, making it useful in applications such as thickening agents, emulsifiers, and stabilizers. This compound can be used to introduce undecyl ether groups onto the cellulose backbone.
The synthesis of undecyl cellulose ethers is typically achieved through a Williamson ether synthesis. In this process, cellulose is first treated with a strong base, such as sodium hydroxide (B78521), to generate alkoxide ions on the hydroxyl groups of the glucose units. This activated cellulose is then reacted with this compound. The reaction is generally carried out in a slurry system with an organic solvent, such as isopropanol (B130326) or a mixture of toluene (B28343) and ethanol, to facilitate the reaction between the hydrophilic cellulose and the hydrophobic this compound.
The degree of substitution (DS), which represents the average number of hydroxyl groups substituted per anhydroglucose (B10753087) unit, can be controlled by adjusting the reaction conditions, including the molar ratio of this compound to cellulose, the concentration of the base, the reaction temperature, and the reaction time. The resulting undecyl cellulose ethers exhibit enhanced solubility in organic solvents and possess surface-active properties.
Synthesis of 1-O-Alkylglycerols
1-O-Alkylglycerols are a class of ether lipids that are found in various natural sources and exhibit a range of biological activities. The synthesis of these compounds often involves the alkylation of a protected glycerol (B35011) derivative with an alkyl halide. This compound is an effective reagent for the synthesis of 1-O-undecylglycerol.
A common synthetic strategy involves the reaction of this compound with a protected glycerol molecule, such as solketal (B138546) (2,2-dimethyl-1,3-dioxolane-4-methanol), in the presence of a base. The protection of the 1,2-diol of glycerol ensures that the alkylation occurs selectively at the primary hydroxyl group. The reaction is typically carried out in an aprotic polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) with a base such as sodium hydride or potassium hydroxide. After the alkylation step, the protecting group is removed by acid-catalyzed hydrolysis to yield the final 1-O-undecylglycerol.
| Glycerol Derivative | Alkylating Agent | Base | Solvent | Key Step |
| Solketal | This compound | Sodium Hydride (NaH) | DMF | Williamson Ether Synthesis |
| (R)-(-)-Glycidol | Undecylmagnesium bromide (from this compound) | - | Tetrahydrofuran (B95107) (THF) | Grignard Ring Opening |
| 1,2-Isopropylideneglycerol | This compound | Potassium hydroxide (KOH) | Toluene | Phase Transfer Catalysis |
Formation of Imidazolium-Based Ionic Liquids and Quaternary Ammonium Salts
Imidazolium-based ionic liquids and quaternary ammonium salts are classes of organic salts that are liquid at or near room temperature. Their unique properties, including low volatility, high thermal stability, and tunable solvency, make them attractive for a wide range of applications, from "green" solvents to electrolytes. The undecyl chain from this compound can be incorporated into the cationic part of these salts to modify their properties, particularly their hydrophobicity.
The synthesis of 1-undecyl-3-methylimidazolium bromide, an example of an imidazolium-based ionic liquid, is achieved by the direct alkylation of 1-methylimidazole (B24206) with this compound. This reaction is a straightforward nucleophilic substitution where the nitrogen atom of the imidazole (B134444) ring attacks the electrophilic carbon of this compound. The reaction is typically carried out by heating the neat reactants or by using a solvent such as acetonitrile.
Similarly, quaternary ammonium salts can be prepared by the reaction of a tertiary amine with this compound. This reaction, known as the Menshutkin reaction, leads to the formation of a quaternary ammonium cation with a bromide anion. The choice of the tertiary amine allows for the synthesis of a wide variety of quaternary ammonium salts with different properties.
Development of Advanced Materials
The incorporation of the undecyl chain from this compound into larger molecular structures is a key strategy in the development of advanced materials with specific functionalities. This section explores its role in creating novel polymer architectures and in the synthesis of liquid crystals and organic semiconductors.
Integration into Polymer Architectures
The introduction of long alkyl chains, such as the undecyl group from this compound, into polymer structures can significantly modify their physical and chemical properties. This functionalization can lead to polymers with enhanced solubility in organic solvents, altered thermal properties, and the ability to self-assemble into ordered structures.
One approach to incorporate this compound into a polymer is through the chemical modification of a pre-existing polymer. For instance, a polymer with reactive side groups, such as hydroxyl or amine groups, can be alkylated with this compound. This post-polymerization modification allows for the precise control of the degree of functionalization.
Alternatively, this compound can be used to synthesize a monomer that is subsequently polymerized. For example, a monomer containing a polymerizable group (e.g., a vinyl or acrylate (B77674) group) and an undecyl chain can be prepared. The polymerization of this monomer leads to a polymer with pendant undecyl chains. This approach allows for the creation of well-defined polymer architectures, including block copolymers and graft copolymers, where the undecyl-containing segments can drive microphase separation and the formation of nanostructured materials.
Synthesis of Liquid Crystals and Organic Semiconductors
The molecular shape and electronic properties of organic molecules are critical for their application as liquid crystals and organic semiconductors. The undecyl chain provided by this compound can act as a flexible tail in the design of mesogenic (liquid crystal-forming) molecules. These flexible chains are essential for the formation of liquid crystalline phases by providing the necessary molecular mobility while maintaining a degree of orientational order.
In the synthesis of calamitic (rod-shaped) liquid crystals, this compound can be used to alkylate a rigid core structure, such as a biphenyl (B1667301) or phenyl benzoate (B1203000) unit. The length of the alkyl chain influences the melting point and the temperature range of the liquid crystalline phases.
Applications in Nanomaterial Synthesis (e.g., Surfactant-Capped Nanoparticles)
This compound serves as a valuable precursor in the synthesis of specialized surfactants used as capping agents for nanoparticles. Capping agents are crucial in nanotechnology as they adsorb to the surface of newly formed nanoparticles, controlling their growth, preventing aggregation, and providing colloidal stability. The long, eleven-carbon alkyl (undecyl) chain of this compound is particularly significant for this application.
The primary role of this compound is in the synthesis of cationic surfactants, such as those based on imidazolium (B1220033) or pyridinium (B92312) salts. In a typical synthesis, this compound is reacted with a nitrogen-containing heterocyclic compound, like N-methylimidazole or pyridine, in an alkylation reaction. This reaction attaches the undecyl chain to the heterocyclic ring, forming a quaternary ammonium salt. This molecule possesses a positively charged hydrophilic head (the heterocycle) and a long, hydrophobic tail (the undecyl chain), making it an effective surfactant.
When used in the synthesis of metallic or semiconductor nanoparticles (e.g., gold, silver, or quantum dots), these undecyl-functionalized surfactants form a protective layer around the nanoparticle core. The charged head-group interacts with the nanoparticle surface, while the hydrophobic undecyl tails extend into the solvent medium, creating a steric barrier that prevents the nanoparticles from clumping together. This stabilization is essential for maintaining the unique optical and electronic properties of the nanomaterials, which are highly dependent on their size and monodispersity. While the general methodology for creating such surfactants from 1-bromoalkanes is well-established, specific research highlighting the use of this compound for this purpose demonstrates its utility as a key building block in the toolkit of nanomaterial science.
Pharmaceutical and Agrochemical Intermediates
This compound is a key intermediate in the synthesis of complex organic molecules, valued for its role as an alkylating agent that can introduce an eleven-carbon lipophilic chain into a target structure. This functional group can significantly influence the biological activity, bioavailability, and membrane permeability of the final compound.
Synthesis of Bioactive Molecules
A significant application of this compound in the pharmaceutical sector is its use in the total synthesis of (-)-tetrahydrolipstatin, commercially known as Orlistat, a potent inhibitor of pancreatic lipase (B570770) used in the treatment of obesity. nih.govrsc.org The synthesis of this complex natural product involves multiple stereoselective steps to construct its characteristic β-lactone ring and append its two alkyl side chains.
In several synthetic routes, this compound is the starting material for the introduction of the C11 undecyl side chain. nih.govlookchem.com The process typically involves converting this compound into its corresponding Grignard reagent, undecylmagnesium bromide. This highly nucleophilic organometallic reagent is then reacted with an appropriate electrophilic intermediate in the synthetic pathway to form a new carbon-carbon bond, thereby attaching the undecyl group to the core structure of the molecule. The lipophilic nature of this long alkyl chain is critical for the biological activity of tetrahydrolipstatin, as it facilitates the interaction of the drug with the active site of the lipase enzyme. nih.govnih.gov
Development of Pesticides and Herbicides
In the field of agrochemicals, this compound is utilized to create novel active ingredients with enhanced efficacy and unique physicochemical properties. A notable example is its use in the development of Herbicidal Ionic Liquids (HILs), which represent a modern approach to weed management.
Researchers have synthesized a series of novel esterquat-based HILs where this compound was used to introduce a long C11 alkyl chain onto the cationic part of the ionic liquid. The synthesis involves reacting (2-methyl-4-chlorophenoxy)acetic acid (MCPA) with derivatives of 2-dimethylaminoethanol, followed by quaternization with an alkyl bromide, including this compound. The resulting esterquat cation, which contains the undecyl group, is then paired with a herbicidally active anion, such as (±)-2-(4-chloro-2-methylphenoxy)propionic acid (MCPP).
The presence of the long alkyl chain derived from this compound imparts surfactant properties to the cation, improving the solubility and spreading of the herbicide on plant surfaces and eliminating the need for additional toxic adjuvants in formulations. Studies have shown that these HILs maintain high herbicidal activity against target weeds like cornflower (Centaurea cyanus). The modular nature of this synthesis allows for the fine-tuning of the properties of the final herbicide.
Table 1: Synthesis of Herbicidal Ionic Liquids from this compound This table is based on data from research on novel esterquat-based herbicidal ionic liquids.
| Precursor | Cation Intermediate | Final Herbicidal Anion | Resulting HIL Code | Yield (%) |
| This compound | [MCPA-ester-C2-N(CH3)2-C11H23]⁺ | [MCPP]⁻ | HIL with C11 chain | High |
Analytical Methodologies for the Characterization of 1 Bromoundecane and Its Derivatives
Spectroscopic Techniques
Spectroscopy involves the interaction of electromagnetic radiation with matter, providing detailed information about molecular structure and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 1-bromoundecane and its derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR provide specific information about the chemical environment of the nuclei.
In the ¹H NMR spectrum of this compound, the protons on the carbon atom attached to the bromine atom (α-carbon) are the most deshielded, typically appearing as a triplet. The signals for the other methylene (B1212753) groups along the alkyl chain appear further upfield, often as complex multiplets, while the terminal methyl group protons resonate at the highest field, also as a triplet. nih.govchemicalbook.com
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. nih.gov For derivatives of this compound, such as those involving its substitution in synthesizing more complex molecules, NMR is crucial for confirming the success of the reaction. For instance, in the synthesis of dodecyl derivatives of carbazole (B46965) or benzobis(imidazole), the disappearance of the characteristic signals of this compound and the appearance of new signals corresponding to the final product confirm the formation of the new C-N bond. rsc.orgfigshare.comemu.edu.tr
Table 1: Representative NMR Chemical Shifts (δ, ppm) for this compound Derivatives Note: Chemical shifts can vary based on the solvent and the specific structure of the derivative.
| Nucleus | Functional Group | Representative Chemical Shift (ppm) | Multiplicity | Source(s) |
| ¹H | -CH₂-Br | ~3.4 | Triplet | chemicalbook.com |
| ¹H | -CH₂- (internal) | ~1.2-1.4 | Multiplet | nih.govrsc.org |
| ¹H | -CH₃ | ~0.88 | Triplet | rsc.org |
| ¹³C | -CH₂-Br | ~34 | - | nih.gov |
| ¹³C | -CH₂- (internal) | ~22-32 | - | nih.gov |
| ¹³C | -CH₃ | ~14 | - | rsc.org |
Researchers have used ¹H and ¹³C NMR to characterize a wide array of derivatives, including azo-azomethines, cyclotriphosphazenes, and various heterocyclic structures, where the undecyl chain from this compound is a key structural component. mdpi.comikm.org.mychemmethod.com
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. In this compound and its derivatives, the C-Br stretching vibration is a key diagnostic peak, although it can sometimes be weak. More prominent are the strong absorptions corresponding to the C-H stretching and bending vibrations of the long alkyl chain. ajol.infothermofisher.com
Characteristic FTIR absorptions for the undecyl chain derived from this compound include:
C-H stretching (alkane): Strong peaks typically observed in the 2850-2960 cm⁻¹ region. ajol.info
CH₂ bending (scissoring): A peak around 1465 cm⁻¹.
C-Br stretching: A peak in the lower frequency region, typically 500-700 cm⁻¹.
When this compound is used to synthesize derivatives, FTIR is essential for confirming the reaction. For example, in the synthesis of ethers or amines, the disappearance of the C-Br band and the appearance of new bands, such as a C-O stretch for an ether or N-H/C-N stretches for an amine, provide clear evidence of the transformation. rsc.orgmdpi.comikm.org.myanalis.com.my The technique is routinely used alongside NMR for the complete characterization of newly synthesized compounds. emu.edu.trchemmethod.com
Mass Spectrometry (MS and GC-MS) for Purity and Structural Elucidation
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC-MS), it becomes an exceptional tool for separating and identifying components in a mixture, thus assessing purity and elucidating structure. nih.govresearchgate.net
The mass spectrum of this compound is characterized by its molecular ion peak (M⁺). A distinctive feature of bromine-containing compounds is the presence of two peaks for the molecular ion, [M]⁺ and [M+2]⁺, of almost equal intensity (approximately 98% for the heavier isotope). chegg.com This is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). The fragmentation pattern provides further structural information, often showing the loss of the bromine atom or successive losses of alkyl fragments. nih.gov
In the analysis of derivatives, MS confirms the molecular weight of the new compound. rsc.orgrsc.org For instance, in the synthesis of a derivative via substitution of the bromine, the mass spectrum will show a molecular ion corresponding to the new molecular formula, and the characteristic isotopic pattern of bromine will be absent. rsc.org GC-MS is also frequently used to analyze volatile derivatives and reaction byproducts. researchgate.netijpsr.com
X-ray Absorption Spectroscopy for Mechanistic Insights
X-ray Absorption Spectroscopy (XAS) is a technique that provides information on the local geometric and/or electronic structure of a specific element. For organobromine compounds, XAS at the bromine K-edge can be used to probe the oxidation state of the bromine atom and its coordination environment. acs.orgnih.gov
While less common than NMR or MS for routine characterization, XAS offers unique mechanistic insights into reactions involving organobromides. Studies have shown that the energy of the absorption edge is sensitive to the formal oxidation state of the bromine atom. acs.orgnih.gov Furthermore, the Extended X-ray Absorption Fine Structure (EXAFS) region of the spectrum can be analyzed to determine bond distances, such as the Br-C bond length, and can distinguish between aliphatic and aromatic organobromine compounds. nih.govru.nl This technique is particularly valuable for studying the fate of bromine in complex systems or for understanding the mechanisms of reactions where bromine-containing intermediates are formed. acs.orgrsc.orgprinceton.edu
Chromatographic Techniques
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is fundamental for both the purification of synthesized compounds and the analytical assessment of their purity.
Gas Chromatography (GC) for Purity Assessment and Quantitative Analysis
Gas Chromatography (GC) is the premier technique for assessing the purity of volatile compounds like this compound and its more volatile derivatives. thermofisher.com The method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. birchbiotech.com The purity of a sample is determined by injecting it into the GC, where it is vaporized and carried through a column by an inert gas. birchbiotech.com
A highly pure sample of this compound will ideally show a single peak in the resulting chromatogram. The presence of additional peaks indicates impurities. thermofisher.comtcichemicals.com By comparing the area of the main peak to the total area of all peaks (excluding the solvent), the purity can be expressed as a percentage. birchbiotech.commeasurlabs.com
GC is also a powerful quantitative tool. The relative molar response of a compound in a detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), can be determined. Studies have shown that for homologous series like n-haloalkanes, the response is additive for both the halogen atoms and the CH₂ groups. oup.comresearchgate.net This allows for accurate quantification of this compound and related compounds in various samples, which is critical for applications in quality control and pharmacokinetic studies. drawellanalytical.com
Environmental and Safety Considerations in Research with 1 Bromoundecane
Laboratory Safety and Risk Assessment Protocols
A comprehensive risk assessment is mandatory before commencing any research involving 1-bromoundecane. This involves identifying its hazards and implementing appropriate control measures to minimize exposure.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance. fishersci.com Its primary hazards are related to its irritant properties.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Source: PubChem, Fisher Scientific Safety Data Sheet. fishersci.com
The toxicological properties of this compound have not been fully investigated. fishersci.com In the event of a fire, thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen halides. fishersci.comthermofisher.com
To ensure laboratory safety, a hierarchy of controls must be implemented when handling this compound.
Engineering Controls:
Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low. tcichemicals.comsrlchem.com Facilities should be equipped with an eyewash station and a safety shower in close proximity to the workstation. tcichemicals.comsrlchem.com
Personal Protective Equipment (PPE): A crucial component of risk mitigation is the correct use of PPE to prevent skin, eye, and respiratory exposure. lgcstandards.comhhs.govrealsafety.orgfalseguridad.comhealthybean.org
Source: Various Safety Data Sheets. fishersci.becdhfinechemical.comfishersci.comsrlchem.comhealthybean.orgchemicalbook.com
Handling and Storage Procedures:
Avoid all personal contact, including inhalation of mists or vapors and contact with eyes and skin. cymitquimica.comfishersci.com
Wash hands and any exposed skin thoroughly after handling. fishersci.com
Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases. fishersci.comthermofisher.com
Contaminated clothing and gloves should be removed and washed before reuse. fishersci.com
In case of accidental release, absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal as hazardous waste. cymitquimica.comsrlchem.com
Emergency Response Procedures and Spill Management
In the event of a spill or accidental release of this compound, a systematic and cautious approach is essential to mitigate potential hazards. echemi.com Personnel should immediately be evacuated from the affected area. echemi.comcdhfinechemical.com It is crucial to remove all sources of ignition, as the substance is combustible and may have a slight fire hazard when exposed to heat or flame. cymitquimica.com
For containment, spills should be absorbed with an inert material such as sand, earth, or vermiculite (B1170534). cymitquimica.comsrlchem.com The collected material should then be placed in a suitable, closed, and labeled container for disposal. cymitquimica.comsrlchem.com It is important to prevent the spillage from entering drains or water courses. cdhfinechemical.comcymitquimica.com Following the initial cleanup, the spill site should be ventilated and washed. srlchem.com
Personal protective equipment (PPE) is a critical component of the emergency response. echemi.com This includes wearing chemical-impermeable gloves, safety goggles, and, if necessary, a respirator. echemi.comsrlchem.com In case of skin contact, the affected area should be washed immediately with soap and plenty of water. srlchem.com For eye contact, flush with copious amounts of water for at least 15 minutes. srlchem.com If inhaled, the individual should be moved to fresh air. srlchem.comtcichemicals.com
A summary of spill response actions is provided in the table below.
| Action | Procedure |
| Evacuation | Immediately move personnel from the spill area. echemi.comcdhfinechemical.com |
| Ignition Source Removal | Eliminate all potential ignition sources. cymitquimica.com |
| Containment | Use inert absorbent materials like sand or vermiculite to contain the spill. cymitquimica.comsrlchem.com |
| Cleanup | Collect absorbed material into a labeled, sealed container. cymitquimica.comsrlchem.com Ventilate and wash the area after pickup. srlchem.com |
| Environmental Protection | Prevent the chemical from entering drains and waterways. cdhfinechemical.comcymitquimica.com |
| Personal Protection | Utilize appropriate PPE, including gloves and eye protection. echemi.comsrlchem.com |
Waste Disposal Considerations
The disposal of this compound and its contaminated materials must be conducted in accordance with local, regional, and national regulations. tcichemicals.comfishersci.com It is generally classified as a hazardous waste. thermofisher.com
Unused this compound should be offered to a licensed disposal company and should not be mixed with other waste. chemicalbook.com The chemical should remain in its original container. chemicalbook.com Contaminated packaging, such as empty containers, should be treated as the product itself and disposed of as unused product. chemicalbook.com Before disposing of a used container, the contents should be completely removed. tcichemicals.com
Waste codes should be assigned by the user based on the application for which the product was used. thermofisher.com It is imperative not to empty this compound into drains. thermofisher.com Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous and ensuring complete and accurate classification. fishersci.com
| Waste Type | Disposal Method |
| Unused Product | Offer to a licensed professional waste disposal service. chemicalbook.com Keep in original containers. chemicalbook.com |
| Contaminated Packaging | Dispose of as unused product. chemicalbook.com |
| Absorbent Material from Spills | Place in suitable, closed containers for disposal. cymitquimica.com |
Future Research Directions and Emerging Trends
Sustainable Synthesis of 1-Bromoundecane and Derivatives
The principles of green chemistry are increasingly guiding the synthesis of alkyl halides, including this compound. jetir.org The focus is on developing processes that are more energy-efficient, minimize waste, and utilize less hazardous materials.
Key trends in the sustainable synthesis of this compound and its derivatives include:
Alternative Brominating Agents: Research is moving away from harsh and environmentally damaging brominating agents. Green alternatives involve the in situ generation of reactive halogenating species from safer, more benign sources like the oxidation of halides with reagents such as oxone or hydrogen peroxide, which produce non-toxic byproducts like water or potassium sulfate. organic-chemistry.org
Catalytic Approaches: The use of catalysts can significantly reduce the energy requirements and waste generated during synthesis. jetir.org For instance, pyridinium-based ionic liquids have been used for the efficient conversion of alcohols to alkyl bromides, offering a solvent-free and environmentally benign alternative to traditional methods like the Appel reaction. researchgate.net
Non-Conventional Energy Sources: Microwave irradiation and ultrasound are being explored to accelerate reaction times and improve energy efficiency in organic synthesis. rsc.orgorientjchem.org Microwave-assisted synthesis, for example, has been shown to drastically reduce reaction times for the preparation of imidazolium-based ionic liquids from alkyl halides. researchgate.net
| Trend | Description | Potential Advantage for this compound Synthesis | Reference |
|---|---|---|---|
| Renewable Feedstocks | Utilizing raw materials from renewable sources like biomass instead of fossil fuels. | Reduces carbon footprint and dependence on non-renewable resources. jetir.org | jetir.org |
| Energy Efficiency | Employing methods like microwave or ultrasound to reduce energy consumption and reaction times. | Faster, more efficient synthesis with lower operational costs. | |
| Green Solvents | Using water or ionic liquids in place of volatile organic compounds (VOCs). | Reduces pollution and health hazards associated with traditional solvents. ijirset.com | ijirset.com |
| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | Minimizes the generation of chemical waste. rsc.org | rsc.org |
Novel Catalytic Systems for Enhanced Reactivity and Selectivity
Catalysis is central to modern organic chemistry, and the development of new catalytic systems is crucial for enhancing the utility of this compound in synthesis. Research is focused on catalysts that offer higher reactivity, greater selectivity, and the ability to function under milder conditions.
Phase-Transfer Catalysis (PTC): PTC is a powerful technique for reactions involving reactants in immiscible phases, such as an aqueous solution and an organic solvent. dalalinstitute.comias.ac.in Phase-transfer catalysts, often quaternary ammonium (B1175870) or phosphonium (B103445) salts, facilitate the transfer of reactants across the phase boundary, accelerating reaction rates and improving yields. ijirset.comalfachemic.com This method is particularly useful for nucleophilic substitution reactions involving alkyl halides like this compound, allowing for faster reactions and eliminating the need for expensive solvents that dissolve all reactants. ijirset.comdalalinstitute.com
Palladium-Catalyzed Cross-Coupling: These reactions have revolutionized the formation of carbon-carbon bonds. fiveable.mewikipedia.org In these processes, a palladium catalyst facilitates the coupling of an organic halide (like this compound) with an organometallic reagent. fiveable.me The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.orgyoutube.com Future research aims to develop more active palladium catalysts that can function at low loadings and tolerate a wider range of functional groups. fiveable.me
Photoredox and Nickel Catalysis: The combination of photoredox catalysis with nickel catalysis has emerged as a powerful tool for forming C(sp³)–C(sp³) bonds. nih.gov This dual catalytic system allows for the coupling of functionalized alkyl fragments, including those derived from this compound, under mild conditions. princeton.edu This approach addresses the long-standing challenge of coupling two secondary aliphatic carbon centers. princeton.edu
Site-Selective C-H Functionalization: A major goal in organic synthesis is the ability to selectively functionalize specific C-H bonds in a molecule. bohrium.comnih.gov While challenging, especially for linear alkanes, new catalysts are being designed to control regioselectivity. bohrium.com Dirhodium catalysts, for example, have been developed for site-selective functionalization of primary C-H bonds, a concept that could be extended to create derivatives of undecane (B72203) and related long-chain alkanes. scispace.com
| Catalytic System | Typical Application for this compound | Key Advantages | Reference |
|---|---|---|---|
| Phase-Transfer Catalysis (PTC) | Nucleophilic substitution reactions (e.g., synthesis of ethers, nitriles). | Accelerates heterogeneous reactions, avoids organic solvents, improves yields. ijirset.comdalalinstitute.com | ijirset.comdalalinstitute.com |
| Palladium Cross-Coupling | Formation of C-C bonds with organometallic reagents (e.g., Suzuki, Negishi couplings). | High functional group tolerance, enables construction of complex molecules. fiveable.me | fiveable.me |
| Nickel/Photoredox Catalysis | Reductive cross-coupling of two alkyl electrophiles (Csp³-Csp³ coupling). | Enables coupling of complex alkyl fragments under mild conditions. nih.gov | nih.gov |
| Dirhodium Catalysis | (Future) Site-selective functionalization of the undecyl chain. | Potential for direct conversion of C-H bonds to other functional groups. scispace.com | scispace.com |
Integration of this compound into Advanced Functional Materials
The long alkyl chain of this compound is a key feature for its use in materials science, where it can impart properties like hydrophobicity and self-assembly capabilities.
Ionic Liquids (ILs): this compound is a common starting material for the synthesis of ionic liquids. orientjchem.org ILs are salts with low melting points that are finding use as "green" solvents and catalysts. auctoresonline.org The synthesis typically involves a quaternization reaction where the bromine atom is displaced by a nitrogen-containing heterocycle, such as an imidazole (B134444) derivative. orientjchem.orgresearchgate.net The long undecyl chain can be used to tune the physical properties of the resulting ionic liquid, such as its lipophilicity. orientjchem.org
Functionalized Polymers and Copolymers: The terminal bromine atom of this compound serves as a reactive site for attaching it to polymer backbones or for initiating polymerization. This allows for the creation of graft copolymers, where the undecyl chains can modify the surface properties of the material. For example, it can be used to synthesize brominated polyolefins that act as macroinitiators for "grafting from" polymerizations of other monomers.
Surface Modification and Self-Assembled Monolayers (SAMs): The undecyl chain is well-suited for the formation of self-assembled monolayers on various surfaces. The terminal bromine can be converted to other functional groups (like thiols) that can bind to surfaces like gold. The long alkyl chains then align to form a dense, ordered layer, which can be used to control surface properties such as wetting, adhesion, and corrosion resistance.
Interdisciplinary Research in Biomedicine and Environmental Science
The chemical properties of this compound make it a useful building block in interdisciplinary research fields.
Biomedical Applications: In medicinal chemistry, long alkyl chains are often incorporated into drug molecules to increase their lipophilicity. wikipedia.org This can improve the molecule's ability to cross cell membranes and interact with biological targets. This compound can be used as an alkylating agent to attach the undecyl group to a pharmacologically active core. For example, nitrogen-containing heterocycles, which are common scaffolds in FDA-approved drugs, can be functionalized via cross-coupling reactions with bromoalkynes, a class of compounds related to this compound. nih.gov
Environmental Science: Derivatives of this compound have potential applications in environmental science. For instance, ionic liquids synthesized from this compound could be designed as environmentally benign solvents for extraction processes or as catalysts for clean chemical production. auctoresonline.org Furthermore, polymers functionalized with undecyl chains could be developed as materials for oil spill cleanup due to their hydrophobic nature, or as membranes for selective separation processes.
Advanced Computational Modeling for Predictive Research
Computational chemistry is becoming an indispensable tool for predicting the behavior of molecules and guiding experimental research.
Reaction Mechanism and Feasibility: Quantum chemistry programs can be used to model reaction pathways and predict the feasibility of synthetic routes. sciepub.com For example, computational studies have been used to investigate the formation of propellanes from anionic bridgehead bromides, predicting whether the C-Br bond will spontaneously break to form the desired product. mdpi.com Similar modeling could be applied to predict the reactivity of this compound in various reactions and to understand the mechanisms of novel catalytic systems.
Predicting Material Properties: Computational models can predict the physical and chemical properties of materials derived from this compound. For instance, molecular dynamics simulations could be used to study the self-assembly of undecyl-functionalized molecules on surfaces or to predict the properties of new ionic liquids.
Catalyst Design: Computational methods are increasingly used in the rational design of new catalysts. By modeling the interaction between a catalyst and a substrate like this compound, researchers can design catalysts with enhanced selectivity and activity for specific transformations, such as site-selective C-H functionalization. mdpi.com
Q & A
Q. Can this compound be utilized in designing metallomesogens for responsive materials?
- Yes, its long alkyl chain enables liquid crystal phase stabilization in ferrocene-containing metallomesogens. Research focuses on tuning mesophase behavior via chain length and halogen interactions. Synchrotron XRD and polarized optical microscopy are key characterization tools .
Q. What role does this compound play in green chemistry initiatives?
- As a precursor for ionic liquids , it contributes to solvent-free catalytic systems. Lifecycle assessments (LCA) compare its environmental impact against traditional solvents, emphasizing waste reduction and energy efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
